molecular formula C14H17N3O B8780926 1-(1H-indole-7-ylcarbonyl)-4-methylpiperazine

1-(1H-indole-7-ylcarbonyl)-4-methylpiperazine

Cat. No. B8780926
M. Wt: 243.30 g/mol
InChI Key: WOKXWARBSYOPCT-UHFFFAOYSA-N
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Patent
US05330986

Procedure details

Indole-7-carboxylic acid (3.20 g, 0.020 mole) was dissolved in 30 ml of dimethylformamide (DMF) and chilled with an ice-water bath. N,N'-Carbonyldiimidazole was added (3.3 g, 0.020 mole) and the reaction mixture was stirred for 1 hour in the cold. At the end of this time N-methylpiperazine was added (2.5 g, 0.025 mole) and the reaction was allowed to come to room temperature overnight (about 16 hours). The DMF was removed under reduced pressure and the residue was passed over a column of basic alumina (50% methanol-ether) to remove residual imidazole.Recrystallization of the product from CH2Cl2 -pentane gave 2.35 g (48%) of 1-(1H-indole-7-ylcarbonyl)-4-methylpiperazine, m.p. 176°-178° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N'-Carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:10]([OH:12])=O)[CH:3]=[CH:2]1.[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>CN(C)C=O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:10]([N:17]2[CH2:18][CH2:19][N:14]([CH3:13])[CH2:15][CH2:16]2)=[O:12])[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
N,N'-Carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour in the cold
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled with an ice-water bath
WAIT
Type
WAIT
Details
to come to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
(about 16 hours)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The DMF was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove residual imidazole
CUSTOM
Type
CUSTOM
Details
Recrystallization of the product from CH2Cl2 -pentane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C=CC2=CC=CC(=C12)C(=O)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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